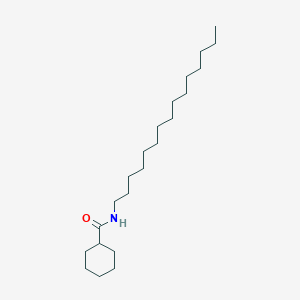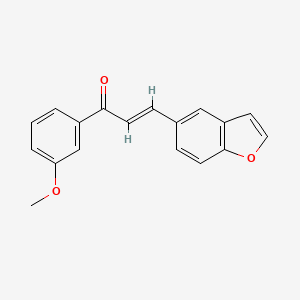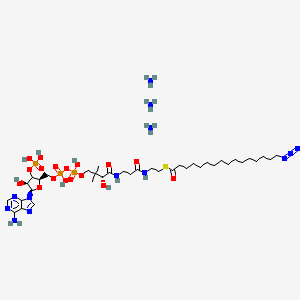
Polyfuroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyfuroside is a triterpenoid saponin, which can be isolated from the defatted rhizome of jade bamboo (Polygonatum officinale) . This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyfuroside is typically isolated from natural sources rather than synthesized chemically. The primary method involves extracting the compound from the defatted rhizome of jade bamboo. The extraction process includes defatting the rhizome using solvents like hexane, followed by extraction with methanol or ethanol to obtain the saponins .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from jade bamboo. The process includes:
- Harvesting and drying the rhizomes.
- Defatting the dried rhizomes using hexane.
- Extracting the saponins using methanol or ethanol.
- Purifying the extract through chromatography techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Polyfuroside undergoes various chemical reactions, including:
Hydrolysis: Breaking down into its sugar and aglycone components.
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reacting with reducing agents to form reduced derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Produces sugars and aglycone.
Oxidation and Reduction: Produces various oxidized and reduced derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a model compound for studying saponin chemistry and its interactions with other molecules.
Biology: Investigated for its role in plant defense mechanisms and its effects on cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Used in the formulation of natural health products and cosmetics due to its surfactant properties.
Mechanism of Action
Polyfuroside exerts its effects through several mechanisms:
Cell Membrane Interaction: It interacts with cell membranes, altering their permeability and affecting cellular processes.
Signal Transduction Pathways: It modulates various signaling pathways, including those involved in inflammation and apoptosis.
Molecular Targets: Targets include enzymes, receptors, and other proteins involved in cellular processes.
Comparison with Similar Compounds
Polyfuroside is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:
Ginsenosides: Found in ginseng, known for their adaptogenic properties.
Astragalosides: Found in Astragalus, known for their immune-boosting effects.
Saikosaponins: Found in Bupleurum, known for their anti-inflammatory properties.
This compound stands out due to its specific interactions with cell membranes and its potential therapeutic applications .
Properties
Molecular Formula |
C57H94O29 |
|---|---|
Molecular Weight |
1243.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C57H94O29/c1-21(20-76-50-43(71)39(67)35(63)29(15-58)78-50)7-12-57(75)22(2)34-28(86-57)14-27-25-6-5-23-13-24(8-10-55(23,3)26(25)9-11-56(27,34)4)77-51-46(74)42(70)47(33(19-62)82-51)83-54-49(85-53-45(73)41(69)37(65)31(17-60)80-53)48(38(66)32(18-61)81-54)84-52-44(72)40(68)36(64)30(16-59)79-52/h5,21-22,24-54,58-75H,6-20H2,1-4H3/t21-,22+,24+,25-,26+,27+,28+,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-/m1/s1 |
InChI Key |
PWLHKFIPUZMURQ-NGTHHIQOSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


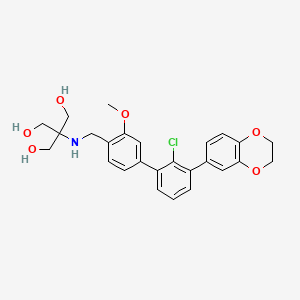
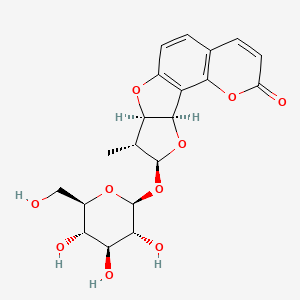
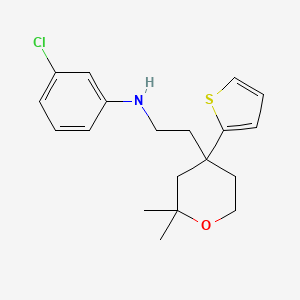
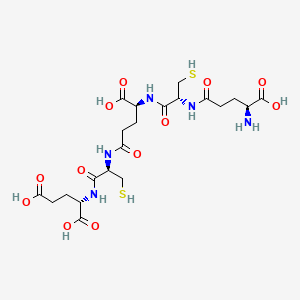
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
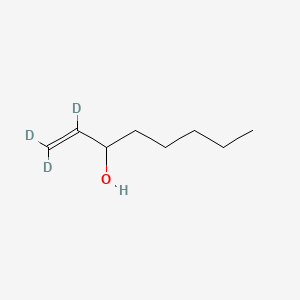
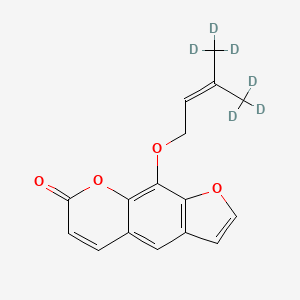
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)



